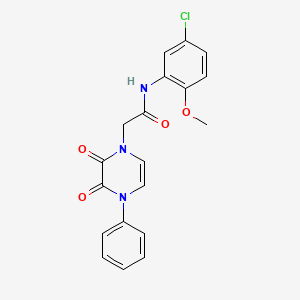

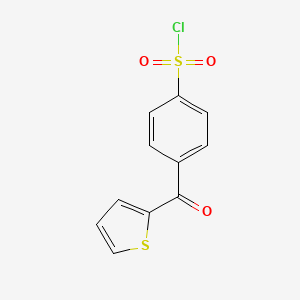

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

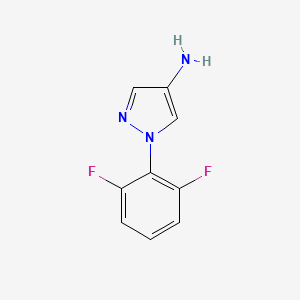

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline (3-4C-2-2DMQ) is a synthetic compound that has been used in a wide range of scientific research applications. It is a quinoline derivative and has a number of interesting properties that make it an attractive choice for laboratory experiments.

Scientific Research Applications

Catalyst Design for Pharmaceutical Synthesis : Quinolines, like the compound , are significant in the pharmaceutical industry as they are common pharmacophores in FDA-approved drugs. Research by Wendlandt and Stahl (2014) highlights the design of new catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines, a process that is efficient under ambient conditions (Wendlandt & Stahl, 2014).

Anticancer and Kinase Inhibitory Properties : Boschelli et al. (2001) explored quinoline derivatives as inhibitors of Src kinase activity, a target in cancer research. They found that specific quinoline derivatives exhibited potent inhibitory effects on Src kinase and Src-mediated cell proliferation (Boschelli et al., 2001).

Fluorescent Properties and Biochemical Applications : Aleksanyan and Hambardzumyan (2013) investigated quinoline derivatives as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. These derivatives are also explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Computational Analysis for Material Science : Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar quinoline compounds, providing insights into their molecular structure, spectroscopic characterization, and potential applications in material science, such as in nonlinear optical (NLO) properties (Wazzan, Al-Qurashi & Faidallah, 2016).

Corrosion Inhibition in Industrial Materials : Erdogan et al. (2017) studied the application of quinoline derivatives in corrosion inhibition, particularly on iron surfaces. Their computational study showed that these derivatives effectively inhibit corrosion, which is significant in industrial applications (Erdogan et al., 2017).

Synthesis for Antiparasitic and Kinase Inhibitors : Luo et al. (2015) highlighted a novel synthesis method for substituted quinolines, useful in creating biologically active compounds like antiparasitic agents and kinase inhibitors (Luo et al., 2015).

properties

IUPAC Name |

4-[3-(4-chlorophenyl)quinolin-2-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-14-12-24(13-15(2)25-14)21-19(16-7-9-18(22)10-8-16)11-17-5-3-4-6-20(17)23-21/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPXXDXDSQETEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2675115.png)

![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)